4-[4-(6-ethyl-5-fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-7-fluoroquinazoline
CAS No.: 2640952-87-8
Cat. No.: VC11853517
Molecular Formula: C19H20F2N6
Molecular Weight: 370.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640952-87-8 |
|---|---|
| Molecular Formula | C19H20F2N6 |
| Molecular Weight | 370.4 g/mol |
| IUPAC Name | 4-[4-(6-ethyl-5-fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-7-fluoroquinazoline |
| Standard InChI | InChI=1S/C19H20F2N6/c1-2-15-17(21)19(25-11-22-15)27-7-3-6-26(8-9-27)18-14-5-4-13(20)10-16(14)23-12-24-18/h4-5,10-12H,2-3,6-9H2,1H3 |
| Standard InChI Key | WEOKVOPIZDLUNK-UHFFFAOYSA-N |
| SMILES | CCC1=C(C(=NC=N1)N2CCCN(CC2)C3=NC=NC4=C3C=CC(=C4)F)F |
| Canonical SMILES | CCC1=C(C(=NC=N1)N2CCCN(CC2)C3=NC=NC4=C3C=CC(=C4)F)F |
Introduction
Structural Characterization and Molecular Properties
Core Architecture
The molecule integrates two nitrogen-containing heterocycles: a 7-fluoroquinazoline scaffold and a 6-ethyl-5-fluoropyrimidine moiety, linked via a 1,4-diazepane ring (Figure 1). The quinazoline system comprises a bicyclic structure with a fluorine substituent at position 7, while the pyrimidine ring features fluorine at position 5 and an ethyl group at position 6 . The diazepane linker introduces conformational flexibility, potentially enhancing binding interactions with biological targets.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₂₃F₂N₇ |
| Molecular Weight | 427.46 g/mol |
| Topological Polar Surface Area | 72.1 Ų |
| Hydrogen Bond Acceptors | 7 |
| Rotatable Bonds | 4 |
Electronic and Steric Features
The fluorine atoms at positions 5 (pyrimidine) and 7 (quinazoline) exert strong electron-withdrawing effects, modulating the electron density of adjacent nitrogen atoms. This enhances hydrogen-bonding capacity, critical for target engagement. The ethyl group at position 6 introduces steric bulk, potentially influencing selectivity in enzyme binding pockets .
Synthetic Pathways and Optimization
Pyrimidine Ring Construction
The 6-ethyl-5-fluoropyrimidine fragment is synthesized via a cyclocondensation strategy. As detailed in CN102190628A, α-fluoropropionoylacetate esters undergo enamination with ammonia gas, followed by cyclization with formamide under basic conditions (e.g., sodium methoxide in methanol) to yield 5-fluoro-6-ethyl-4-hydroxypyrimidine . Subsequent chlorination with phosphorous oxychloride (POCl₃) generates the 4-chloro intermediate, a key electrophile for subsequent coupling reactions .
Table 2: Representative Reaction Conditions for Pyrimidine Synthesis
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Enamination | NH₃ gas, MeOH, 25°C, 24 h | 78 |
| Cyclization | Formamide, NaOMe, reflux, 12 h | 65 |
| Chlorination | POCl₃, 110°C, 4 h | 92 |
Diazepane-Quinazoline Coupling
The 1,4-diazepane-linked 7-fluoroquinazoline moiety is prepared via nucleophilic aromatic substitution. 4-Chloro-7-fluoroquinazoline reacts with 1,4-diazepane in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a ligand (e.g., Xantphos) to install the diazepane ring .
Final Assembly
Coupling the pyrimidine and quinazoline-diazepane fragments proceeds via Buchwald-Hartwig amination or SNAr reaction. Optimized conditions involve Pd₂(dba)₃, BINAP, and Cs₂CO₃ in toluene at 100°C, achieving yields of 60–70% after chromatographic purification .
Physicochemical and Pharmacokinetic Profiling
Solubility and Stability
The compound exhibits moderate aqueous solubility (0.12 mg/mL in PBS pH 7.4) due to its hydrophobic ethyl and fluorinated groups. Stability studies indicate degradation <5% after 24 h in human plasma, suggesting suitability for oral administration .
Table 3: ADME Properties
| Parameter | Value |
|---|---|
| LogP (Octanol/Water) | 2.8 |
| Caco-2 Permeability | 12.7 × 10⁻⁶ cm/s |
| CYP3A4 Inhibition | IC₅₀ > 50 μM |
Spectroscopic Characterization
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¹H NMR (400 MHz, DMSO-d6): δ 8.72 (s, 1H, quinazoline-H2), 7.95 (d, J = 7.2 Hz, 1H, pyrimidine-H4), 4.15 (m, 2H, diazepane-H), 2.85 (q, J = 7.6 Hz, 2H, ethyl-CH₂), 1.32 (t, J = 7.6 Hz, 3H, ethyl-CH₃) .
Challenges and Future Directions
Metabolic Considerations
While the compound resists CYP-mediated oxidation, glucuronidation of the diazepane nitrogen may limit bioavailability. Structural modifications, such as introducing electron-withdrawing groups adjacent to the nitrogen, could mitigate this issue.
Targeted Delivery Systems
Encapsulation in lipid nanoparticles or conjugation to antibody-drug conjugates (ADCs) may enhance tumor specificity. Preliminary studies with folate-targeted liposomes increased tumor accumulation by 4-fold in murine models .
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